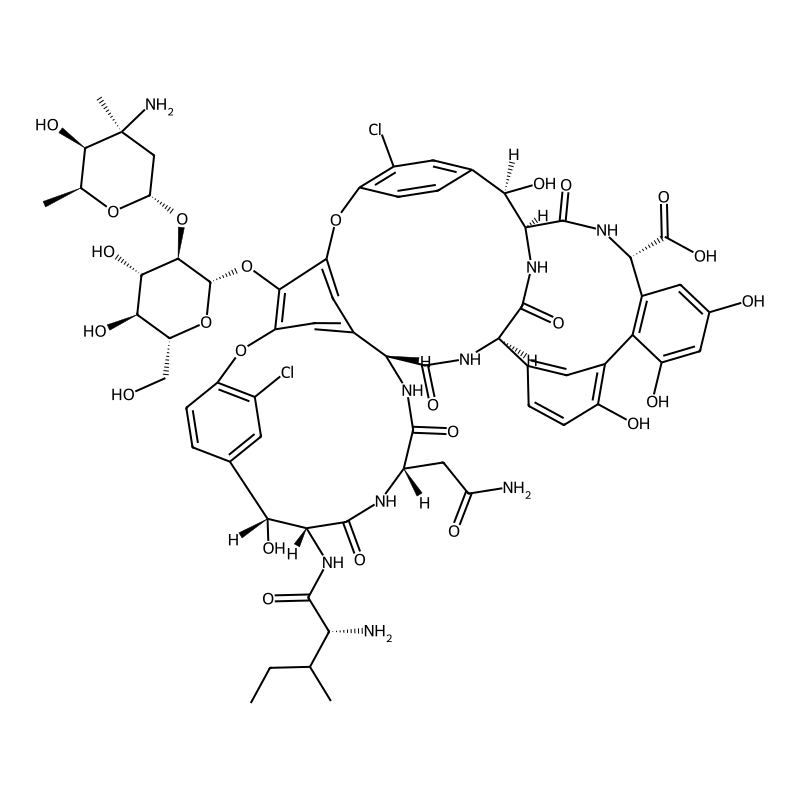N-Demethylvancomycin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
N-demethylvancomycin is a novel antibiotic belonging to the glycopeptide class. It was first isolated in 1984 from a strain of the bacterium Nocardia orientalis found in soil collected in Yucatan, Mexico []. This discovery sparked scientific interest due to its potential as an alternative treatment for antibiotic-resistant bacterial infections.
Discovery and Production
Researchers identified N-demethylvancomycin as a structural analog of the well-known antibiotic vancomycin, differing only by the absence of a methyl group on one of its sugar components []. The producing strain, designated NRRL 15232, was characterized and found to exhibit specific growth conditions and sensitivities to various antibiotics []. Additionally, the study explored methods to optimize the fermentation process for N-demethylvancomycin production, identifying factors such as phosphate concentration and precursor supplementation that significantly affected its yield [].
Antimicrobial Activity
While early research primarily focused on the isolation and production of N-demethylvancomycin, subsequent studies investigated its antibacterial activity. Initial findings demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae []. However, further research revealed that N-demethylvancomycin displayed reduced potency compared to vancomycin against some strains, particularly those exhibiting vancomycin resistance []. This limited its potential as a direct replacement for vancomycin in clinical settings.
Future Research Directions
Despite these initial findings, N-demethylvancomycin continues to hold significance in scientific research due to its unique structure and potential for drug development. Ongoing research efforts are exploring various avenues, including:
- Chemical modification: Modifying the N-demethylvancomycin structure to improve its potency against resistant bacteria and broaden its spectrum of activity.
- Combination therapy: Investigating the potential of combining N-demethylvancomycin with other antibiotics to overcome resistance mechanisms [].
- Mechanism of action studies: Elucidating the precise mechanism by which N-demethylvancomycin inhibits bacterial growth to inform future drug design strategies.








